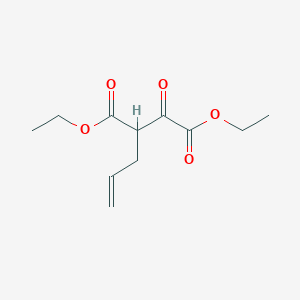

Diethyl 2-allyl-3-oxosuccinate

説明

Diethyl 2-allyl-3-oxosuccinate is an ester derivative of 3-oxosuccinic acid, featuring an allyl (-CH₂CH=CH₂) substituent at the 2-position. While direct data on this compound is absent in the provided evidence, its structure and properties can be inferred from structurally similar 2-substituted 3-oxosuccinate esters. These compounds are characterized by a central 3-oxosuccinate backbone with ethyl ester groups and varying substituents at the 2-position, influencing their physical, spectroscopic, and reactive properties.

特性

分子式 |

C11H16O5 |

|---|---|

分子量 |

228.24 g/mol |

IUPAC名 |

diethyl 2-oxo-3-prop-2-enylbutanedioate |

InChI |

InChI=1S/C11H16O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h4,8H,1,5-7H2,2-3H3 |

InChIキー |

UTKAKMZUQACWNX-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(CC=C)C(=O)C(=O)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Diethyl 2-allyl-3-oxosuccinate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl acetoacetate with allyl bromide in the presence of a base such as sodium ethoxide in ethanol . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

While specific industrial production methods for diethyl 2-allyl-3-oxosuccinate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

化学反応の分析

Allylic Substitution Reactions

The allyl group facilitates regioselective substitution via π-allylpalladium intermediates in Pd-catalyzed reactions. For example:

-

Decarboxylative allylation occurs under mild conditions (40–80°C) with Pd(0) catalysts, yielding α-allylated ketones or esters .

-

Carroll rearrangement converts allyl β-keto esters into α-allyl ketones at temperatures as low as 25°C (vs. 200°C thermally) .

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Pd-catalyzed decarboxylation | Pd(PPh₃)₄, DPPE, THF, 40°C | α-Allyl ketones | 70–85 |

| Thermal Carroll rearrangement | 200°C, no catalyst | α-Allyl ketones | 50–60 |

Palladium-Catalyzed Rearrangements

The compound participates in chemoselective decarboxylation when multiple ester groups are present. For instance:

-

In diallyl 2-oxosuccinate derivatives, only the β-keto ester undergoes decarboxylation, preserving the α-ester functionality .

-

This selectivity enables sequential reactions, such as allylation followed by cyclization .

Mechanism :

-

Oxidative addition of Pd(0) to the allyl ester.

-

Decarboxylation generates a π-allylpalladium enolate.

Cyclization and Annulation

The allyl group engages in intramolecular cyclizations:

-

With propargyl malonates, Pd-catalyzed reactions form γ-methylene-γ-butyrolactones in one pot (81% yield) .

-

π-Allylpalladium intermediates enable oxypalladation of alkynes, leading to fused bicyclic structures .

Example :

textDiethyl 2-allyl-3-oxosuccinate → Pd-catalyzed cyclization → γ

科学的研究の応用

Diethyl 2-allyl-3-oxosuccinate has several applications in scientific research:

Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of diethyl 2-allyl-3-oxosuccinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The allyl group can undergo electrophilic addition reactions, while the carbonyl group can participate in nucleophilic addition and substitution reactions. These properties make it a versatile intermediate in organic synthesis.

類似化合物との比較

Research Findings and Implications

Substituent Effects on Tautomerism: Electron-withdrawing groups (e.g., -CN) stabilize the enol form more effectively than electron-donating groups (e.g., -OCH₃, -CH₂CH=CH₂). This impacts reactivity in synthetic applications .

Structural Flexibility : Bulky substituents (allyl, isopropyl) may hinder crystallization, whereas smaller groups (methyl) facilitate ordered packing .

Applications in Synthesis: Allyl-substituted succinates could enable novel cyclization or polymerization routes, expanding their utility in medicinal and materials chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Diethyl 2-allyl-3-oxosuccinate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via allylation of diethyl oxalacetate derivatives. A key route involves Claisen condensation between diethyl oxalate and ethyl acetate, followed by allylation using reagents like ethyl 2-(bromomethyl)acrylate. Optimization includes adjusting catalysts (e.g., CuCl₂ for regioselectivity), base selection (K₂CO₃), and solvent polarity (DMF enhances reactivity). For example, a 65% yield was achieved using CuCl₂ (0.1 equiv), K₂CO₃ (1.5 equiv), and DMF at 0.5 M concentration . Reaction monitoring via TLC and purification via flash chromatography ensures product integrity .

Q. Which spectroscopic techniques are critical for characterizing Diethyl 2-allyl-3-oxosuccinate, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Expect resonances for allyl protons (δ 5.8–6.2 ppm, multiplet), ethoxy groups (δ 1.2–1.4 ppm, triplet), and carbonyls (δ 3.6–4.2 ppm, quartet). For example, allyloxy protons in related esters appear at δ 4.1–4.2 ppm .

- IR Spectroscopy : Strong absorbance for ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 316 in analogous structures) confirm molecular weight .

Q. What safety protocols are essential when handling Diethyl 2-allyl-3-oxosuccinate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources. Incompatible with strong oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. For skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can researchers mitigate low yields during the allylation step in Diethyl 2-allyl-3-oxosuccinate synthesis?

- Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst Screening : Transition metals (e.g., Pd⁰ for cross-coupling) improve allyl group incorporation .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the oxalacetate intermediate .

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition of sensitive intermediates .

Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data for Diethyl 2-allyl-3-oxosuccinate?

- Methodological Answer :

- Data Reprodubility : Adhere to FAIR principles—ensure datasets are Findable, Accessible, Interoperable, and Reusable. Use platforms like MetaboLights for metadata standardization .

- Experimental Validation : Re-run reactions under controlled conditions (e.g., inert atmosphere) to exclude environmental variables. Compare experimental NMR shifts with DFT-calculated values to identify discrepancies .

Q. What statistical approaches are effective for optimizing reaction parameters in Diethyl 2-allyl-3-oxosuccinate synthesis?

- Methodological Answer :

- Response Surface Methodology (RSM) : Design experiments using central composite design to model interactions between variables (e.g., catalyst loading, temperature). For example, ANOVA can identify significant factors (Pr > F < 0.05) .

- Regression Analysis : Derive equations to predict optimal conditions. A study on analogous esters achieved a viscosity model: Viscosity = 3.33 − 0.58A (where A = diethyl ether ratio), highlighting variable impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。